molecular formula C21H16Cl2N4O2 B2637192 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile CAS No. 946377-36-2

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile

Cat. No. B2637192
CAS RN: 946377-36-2
M. Wt: 427.29
InChI Key: NHNMVRFBZRYWKU-UHFFFAOYSA-N
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Description

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile, also known as CBP-307, is a small molecule drug that has gained significant attention in the field of scientific research. It is a potent antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. CBP-307 has shown promising results in various preclinical studies and has the potential to be used in the treatment of various neurological disorders.

Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives

A significant area of research involving arylpiperazine derivatives, such as nefazodone, trazodone, and aripiprazole, focuses on their metabolism, particularly the process of N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites, with diverse effects on serotonin receptors, underscore the pharmacokinetics and pharmacodynamics crucial for understanding the clinical application of such compounds (Caccia, 2007).

DNA Minor Groove Binders

Another area of interest is the study of compounds like Hoechst 33258 and its analogues, which are known to bind to the minor groove of double-stranded B-DNA, indicating the importance of molecular design in targeting specific DNA sequences for therapeutic purposes (Issar & Kakkar, 2013).

Piperazine Derivatives for Therapeutic Use

The therapeutic potential of piperazine derivatives is extensively studied, highlighting their role in a variety of treatments, from antipsychotic to anticancer, anti-inflammatory, and antiviral applications. This underscores the flexibility and significance of the piperazine moiety in medicinal chemistry (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-15-7-5-14(6-8-15)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)16-3-1-2-4-17(16)23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNMVRFBZRYWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile

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